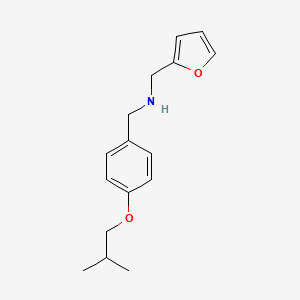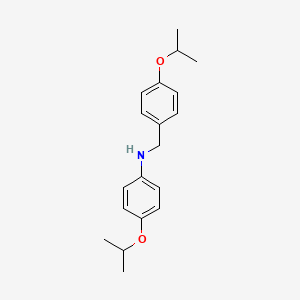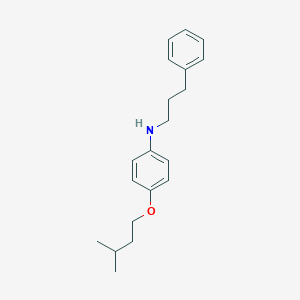
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (PBEEA) is an organic compound with a wide range of applications in scientific research. It has been used in various studies to explore its biochemical and physiological effects, as well as its potential for use in laboratory experiments. PBEEA has been found to have a number of unique properties, including its ability to act as a catalyst, to bind to various molecules, and to possess antioxidant and anti-inflammatory properties.
Mecanismo De Acción
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is believed to act as an antioxidant and anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins. It is also believed to bind to various molecules, such as proteins, lipids, and carbohydrates, and to act as a catalyst in various biochemical reactions.
Biochemical and Physiological Effects
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been found to have a number of unique biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and to inhibit the production of pro-inflammatory mediators. It has also been found to possess the ability to bind to various molecules, including proteins, lipids, and carbohydrates. Additionally, N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been found to act as a catalyst in various biochemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is toxic in high concentrations and can be difficult to handle. Additionally, it is not soluble in water and must be dissolved in a suitable solvent.
Direcciones Futuras
The potential applications of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline are vast, and there are many potential future directions for research. Some potential future directions include the exploration of its potential as a therapeutic agent, its ability to bind to various molecules, and its potential for use in drug delivery systems. Additionally, further research could be conducted to explore its potential for use in laboratory experiments, as well as its biochemical and physiological effects.
Métodos De Síntesis
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is synthesized by a condensation reaction between 2-ethoxybenzyl bromide and 2-phenoxyethanol. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 70°C. The reaction produces a white crystalline solid, which is then purified using precipitation and recrystallization techniques. The purified product has a melting point of 97-99°C and a purity of greater than 95%.
Aplicaciones Científicas De Investigación
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, its ability to act as a catalyst, and its potential for use in laboratory experiments. It has been used in studies to explore its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent. N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has also been used to study its ability to bind to various molecules, including proteins, lipids, and carbohydrates.
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-25-23-11-7-6-8-19(23)18-24-20-12-14-22(15-13-20)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAWJHIHZFHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)




![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385464.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)

![4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385469.png)